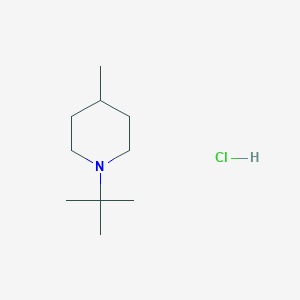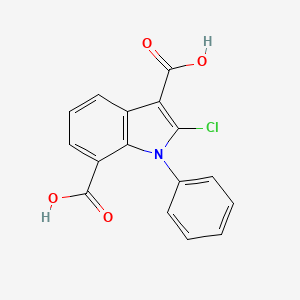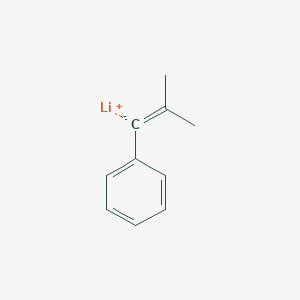
lithium;2-methylprop-1-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-methylprop-1-enylbenzene is an organolithium compound that combines the properties of lithium with an aromatic hydrocarbon. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methylprop-1-enylbenzene typically involves the reaction of 2-methylprop-1-enylbenzene with an organolithium reagent. One common method is the reaction of 2-methylprop-1-enylbenzene with butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methylprop-1-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The lithium atom in the compound can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Lithium;2-methylprop-1-enylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium;2-methylprop-1-enylbenzene involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilic character allows it to participate in various chemical reactions, forming new bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Lithium;phenylprop-1-enylbenzene
- Lithium;2-methylprop-2-enylbenzene
- Lithium;ethylbenzene
Uniqueness
Lithium;2-methylprop-1-enylbenzene is unique due to the presence of the 2-methylprop-1-enyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
66050-73-5 |
|---|---|
Molecular Formula |
C10H11Li |
Molecular Weight |
138.2 g/mol |
IUPAC Name |
lithium;2-methylprop-1-enylbenzene |
InChI |
InChI=1S/C10H11.Li/c1-9(2)8-10-6-4-3-5-7-10;/h3-7H,1-2H3;/q-1;+1 |
InChI Key |
HGSWTUPGDOISGC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=[C-]C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



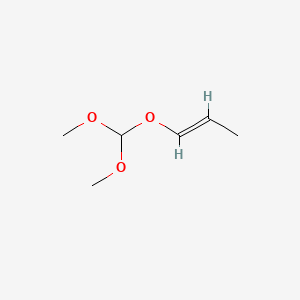
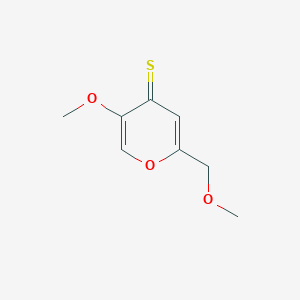

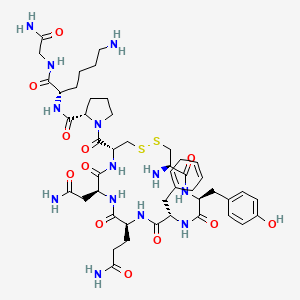



![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
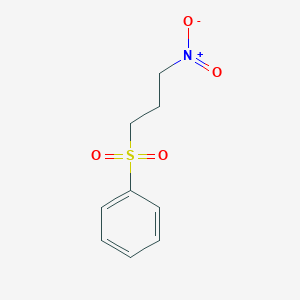
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
